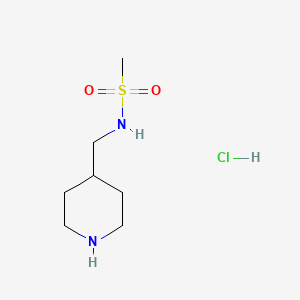

N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride

Description

Chemical Name: N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride

CAS Number: 1185092-86-7

Molecular Formula: C₆H₁₅ClN₂O₂S

Molecular Weight: 214.71 g/mol

Structural Features: This compound consists of a piperidine ring substituted with a methylsulfonamide group at the 4-position and a methylene bridge (-CH₂-) linking the sulfonamide to the piperidine nitrogen. The hydrochloride salt enhances its stability and solubility in aqueous media.

Properties

IUPAC Name |

N-(piperidin-4-ylmethyl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-6-7-2-4-8-5-3-7;/h7-9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUMIOSVDHHOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile .

Scientific Research Applications

Medicinal Chemistry

N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structural characteristics enable it to interact with various biological targets, making it valuable in the development of therapeutic agents.

Key Therapeutic Areas:

- Antimicrobial Activity: The compound has shown potential as an antibiotic, with studies indicating efficacy against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis or function.

- Anticancer Properties: Research indicates that this compound may inhibit tumor cell proliferation and induce apoptosis. Studies have explored its ability to trigger ferroptosis in cancer cells by targeting specific cellular pathways .

Biological Research

The biological activity of this compound is attributed to its interaction with specific receptors and enzymes:

Mechanisms of Action:

- Receptor Binding: It may modulate the activity of certain receptors involved in cellular signaling pathways, influencing processes such as cell growth and apoptosis.

- Cellular Interaction: The compound can affect various cellular pathways, potentially leading to therapeutic effects in diseases like cancer and infections.

Industrial Applications

In addition to its pharmaceutical uses, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable as an intermediate in the synthesis of complex molecules used in various industrial applications.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Proliferation Inhibition : Research indicated that this compound could effectively inhibit the growth of specific cancer cell lines, providing insights into its potential use as an anticancer agent.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, supporting its viability for therapeutic use.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Key Properties :

- Solubility : High solubility in polar solvents (e.g., water, DMSO) due to the ionic hydrochloride moiety .

- Applications : Used in medicinal chemistry as a building block for drug discovery, particularly in targeting central nervous system (CNS) receptors and ion channels .

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Sulfonamide Groups

Analogues with Aromatic or Heterocyclic Substituents

Analogues with Fluorinated or Isotopic Modifications

Key Research Findings

- Anticancer Activity: Compounds with fluorophenyl (e.g., 49) or morpholinophenyl (e.g., 58) substituents demonstrated IC₅₀ values < 1 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, attributed to enhanced π-π stacking and hydrogen bonding with target proteins .

- Cardiovascular Effects: E-4031 hydrochloride showed nanomolar affinity for hERG channels, making it a critical tool for studying QT interval prolongation .

- Metabolic Stability : The trifluoroethyl analogue (CAS 1311313-96-8) exhibited a 2-fold increase in half-life (t₁/₂) compared to the parent compound due to reduced CYP450-mediated oxidation .

Biological Activity

N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological implications, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a piperidine ring linked to a methanesulfonamide group. Its molecular formula is , with a molecular weight of approximately 228.74 g/mol. The presence of the piperidine moiety is crucial for its interaction with various biological targets, while the sulfonamide group enhances its solubility and reactivity in biological systems .

The compound exhibits several mechanisms of action, primarily through its interaction with specific receptors and enzymes:

- Receptor Binding : this compound has been shown to bind selectively to G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that are pivotal in various physiological processes .

- Enzyme Inhibition : It acts as an inhibitor of phosphoinositide 3-kinases (PI3K), which are critical in regulating cell growth, metabolism, and survival. This inhibition has implications for cancer therapy, particularly in conditions where PI3K signaling is dysregulated .

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. Studies have demonstrated its ability to inhibit tumor cell proliferation and migration, induce apoptosis, and trigger ferroptosis in various cancer cell lines. The underlying mechanism appears to involve the modulation of the KEAP1-NRF2-GPX4 pathway, which is crucial for cellular responses to oxidative stress .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. It exhibits low hepatocyte clearance rates, which may enhance its therapeutic efficacy by maintaining effective plasma concentrations over time .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(Piperidin-4-ylmethyl)methanesulfonamide HCl | Piperidine ring at position 4 | PI3K inhibition |

| N-(Morpholin-4-ylmethyl)methanesulfonamide | Morpholine ring instead of piperidine | Antimicrobial properties |

| N-(Benzyl)methanesulfonamide | Benzyl group instead of piperidine | Anti-inflammatory effects |

The selectivity for class Ia PI3K isoforms over class Ib further distinguishes this compound from others with similar structures, suggesting targeted therapeutic applications in oncology .

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic applications of this compound:

- Antitumor Efficacy : In vitro experiments demonstrated that treatment with this compound led to a significant reduction in tumor cell viability across several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The compound induced apoptosis and late-stage necrosis in these cells .

- Metabolic Disorders : The compound's role in modulating metabolic pathways suggests potential applications beyond oncology. By lowering serum levels of retinol binding protein 4 (RBP4), it may also contribute to the management of metabolic disorders such as obesity and insulin resistance .

Q & A

Q. Table 1: Stability Data Under Stress Conditions

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| pH 2.0, 48h, 25°C | <5% | None detected |

| pH 9.0, 48h, 25°C | 35% | Methanesulfonic acid |

| 60°C, 48h, dry | 10% | N-methylpiperidine |

Advanced: How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

Methodological Answer:

- Core Modifications:

- Piperidine Substitution: Compare with N-benzyl or N-(4-chlorobenzyl) analogs to assess steric effects on receptor binding .

- Sulfonamide Variations: Replace methanesulfonamide with propane- or butane-sulfonamide to evaluate chain length impact .

- Biological Testing:

- Measure IC50 values across analogs for target receptors.

- Correlate substituent electronegativity (Hammett constants) with activity trends .

Q. Table 2: SAR Data for Selected Analogs

| Analog (R-group) | 5-HT2A IC50 (nM) | LogP |

|---|---|---|

| -CH3 (parent) | 120 | 1.8 |

| -C6H5 (benzyl) | 85 | 2.5 |

| -C3H7 (propyl) | 200 | 2.1 |

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Spill Management: Neutralize spills with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction:

- LogP Calculation: Use software like MarvinSketch to predict lipophilicity (experimental LogP ~1.8) .

- CYP450 Metabolism: Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots .

- Solubility Enhancement: Introduce polar groups (e.g., hydroxyl) while monitoring receptor affinity via docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.